molecular formula C24H24N4O2 B11348271 D359-0396

D359-0396

Cat. No.: B11348271
M. Wt: 400.5 g/mol
InChI Key: NYQHEGVGLCCWEM-UHFFFAOYSA-N
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Description

The compound 12,14-dimethyl-9-(4-propan-2-ylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-2,4,6,10,16-pentaene-13,15-dione is a polycyclic heterocyclic molecule featuring a fused tetracyclic core with four nitrogen atoms (tetrazatetracyclo framework) and a substituted phenyl group. Its structural complexity arises from the combination of a bicyclic diketone system (13,15-dione) and a propan-2-ylphenyl substituent at position 7.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

12,14-dimethyl-9-(4-propan-2-ylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione

InChI

InChI=1S/C24H24N4O2/c1-14(2)15-9-11-16(12-10-15)20-22-21-17(23(29)27(4)24(30)26(21)3)13-28(22)19-8-6-5-7-18(19)25-20/h5-14,20,25H,1-4H3

InChI Key

NYQHEGVGLCCWEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C4C(=CN3C5=CC=CC=C5N2)C(=O)N(C(=O)N4C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,14-dimethyl-9-(4-propan-2-ylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the tetracyclic core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous purification steps such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

12,14-dimethyl-9-(4-propan-2-ylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

12,14-dimethyl-9-(4-propan-2-ylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 12,14-dimethyl-9-(4-propan-2-ylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The following table summarizes critical structural features of the target compound and its analogs:

Compound Name Core Structure Heteroatoms Substituents Functional Groups Reference
12,14-Dimethyl-9-(4-propan-2-ylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-2,4,6,10,16-pentaene-13,15-dione Tetrazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶] 4 N atoms 4-Propan-2-ylphenyl, methyl groups Diketone (13,15-dione) Synthesized
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxo-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁵,¹⁷]octadeca-2(7),13,15,17-tetraene-3,5,11-trione Diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁵,¹⁷] 2 N atoms Phenyl, methoxy, methyl groups Triketone (3,5,11-trione)
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 Azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] 1 N, 2 S atoms 4-Methoxyphenyl Ketone (4(8)-one)
2-Hydroxy-11-methyl-16-[(E)-4-methylbenzylidene]-13-(4-methylphenyl)-1,11-diazapentacyclo[12.3.1.0²,¹⁰.0³,⁸.0¹⁰,¹⁴]octadeca-3(8),4,6-triene-9,15-dione Diazapentacyclo[12.3.1.0²,¹⁰.0³,⁸.0¹⁰,¹⁴] 2 N atoms 4-Methylbenzylidene, 4-methylphenyl Hydroxy, diketone (9,15-dione)
Key Observations:

Heteroatom Diversity : The target compound contains four nitrogen atoms in its tetrazatetracyclo core, distinguishing it from analogs like the diazatetracyclo (2 N atoms) and azatetracyclo (1 N atom) systems .

Functional Groups : The diketone moiety (13,15-dione) is shared with the diazapentacyclo analog , but the triketone system in the diazatetracyclo compound may confer distinct electronic properties.

Implications for Bioactivity

  • Antimicrobial Activity : Compounds with aryl and diketone groups (e.g., ) are often explored for antibacterial properties due to their ability to disrupt microbial enzymes .
  • Synergistic Effects : The propan-2-ylphenyl group may enhance lipophilicity, improving membrane permeability compared to polar analogs like the methoxyphenyl derivative .

Methodological Considerations for Compound Comparison

Compound Clustering : Algorithms like Jarvis-Patrick and Butina () group compounds based on structural fingerprints, enabling systematic comparison of core scaffolds and substituents .

QSAR Modeling : Topological descriptors (e.g., van der Waals parameters from ) can predict how structural differences influence physicochemical properties like solubility or logP .

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